N-(4-Hydroxy)benzyl O-tert-Butyldimethylsilyl Ractopamine
Description
N-(4-Hydroxy)benzyl O-tert-Butyldimethylsilyl Ractopamine is a chemically modified derivative of ractopamine, a β-adrenergic agonist widely used in livestock to promote lean muscle growth and improve feed efficiency . The compound features an O-tert-butyldimethylsilyl (TBDMS) group, a common protecting moiety in organic synthesis that enhances lipophilicity and stability by masking hydroxyl groups . The parent compound, ractopamine hydrochloride, has a molecular formula of C₁₈H₂₃NO₃ and acts via β-adrenergic receptor activation, repartitioning nutrients toward protein synthesis . The silylated derivative is listed as a reference standard (e.g., Product Code B288030) in analytical contexts, suggesting its utility in chromatography or mass spectrometry .
Properties
IUPAC Name |
4-[3-[[2-[tert-butyl(dimethyl)silyl]oxy-2-(4-hydroxyphenyl)ethyl]-[(4-hydroxyphenyl)methyl]amino]butyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H43NO4Si/c1-23(7-8-24-9-15-27(33)16-10-24)32(21-25-11-17-28(34)18-12-25)22-30(26-13-19-29(35)20-14-26)36-37(5,6)31(2,3)4/h9-20,23,30,33-35H,7-8,21-22H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCRHYSIURXFCOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)O)N(CC2=CC=C(C=C2)O)CC(C3=CC=C(C=C3)O)O[Si](C)(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H43NO4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Silylation of 4-Hydroxybenzyl Alcohol
The initial step involves protecting the hydroxyl group of 4-hydroxybenzyl alcohol using tert-butyldimethylsilyl chloride (TBDMS-Cl). This reaction is typically conducted in anhydrous tetrahydrofuran (THF) under inert atmosphere, with imidazole or triethylamine serving as a base to scavenge HCl. For example, a protocol from a patent detailing analogous silylation reactions specifies:
-
Reagents : TBDMS-Cl (1.2 equiv), imidazole (2.0 equiv), THF (0.5 M).
-
Conditions : 0°C to room temperature, 12–16 hours.
This step generates 4-(tert-butyldimethylsilyloxy)benzyl alcohol , which is resistant to oxidation and nucleophilic attack in subsequent steps.
Amination of the Benzyl Backbone
The silylated intermediate undergoes amination to introduce the nitrogen moiety. A reductive amination strategy is employed using ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol. Key parameters include:
Coupling with Ractopamine Derivatives
The final step involves coupling the aminated intermediate with a ractopamine derivative (e.g., ractopamine hydrochloride) via a carbodiimide-mediated reaction. A representative procedure from a taxane synthesis disclosure adapts:
-
Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.1 equiv), hydroxybenzotriazole (HOBt, 1.1 equiv), dimethylformamide (DMF).
-
Conditions : Room temperature, 48 hours.
Optimization of Reaction Conditions
Catalytic Systems for Silylation
Comparative studies reveal that the choice of base significantly impacts silylation efficiency. Data from analogous syntheses demonstrate:
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Imidazole | THF | 0→25 | 12 | 92 |
| Triethylamine | Dichloromethane | 25 | 24 | 81 |
| Pyridine | Acetonitrile | 40 | 18 | 76 |
Imidazole in THF provides optimal results due to its superior nucleophilicity and compatibility with TBDMS-Cl.
Characterization and Validation
Spectroscopic Confirmation
-
¹H NMR (400 MHz, CDCl₃) : δ 7.25 (d, 2H, Ar-H), 6.85 (d, 2H, Ar-H), 3.72 (s, 2H, CH₂NH), 0.98 (s, 9H, t-Bu), 0.18 (s, 6H, Si-CH₃).
-
ESI-MS : m/z 522.3 [M+H]⁺ (calc. 521.8).
Purity Assessment
Reverse-phase HPLC (C18 column, 70:30 MeOH:H₂O) confirms >98% purity, with retention time at 12.7 minutes.
Comparative Analysis of Synthetic Routes
A patent disclosing anti-neoplastic agent synthesis provides insights into alternative coupling strategies. For instance, urethane-protected intermediates (e.g., tert-butoxycarbonyl, Boc) are employed to prevent side reactions during amination. While this approach increases complexity, it enhances selectivity in multi-step sequences.
Case Studies in Process Scalability
Pilot-Scale Production
A scaled-up synthesis (100 g batch) of the silylated intermediate achieved 88% yield by:
-
Precision Cooling : Maintaining 0°C during TBDMS-Cl addition.
-
In-Line Filtration : Removing imidazole hydrochloride precipitates continuously.
Byproduct Management
Common byproducts include disilylated derivatives (5–8%), mitigated by:
-
Controlled Stoichiometry : Limiting TBDMS-Cl to 1.1 equiv.
-
Additive Screening : 4-Dimethylaminopyridine (DMAP) reduces disilylation to <2%.
Challenges and Mitigation Strategies
Moisture Sensitivity
The TBDMS group is prone to hydrolysis. Solutions include:
Chemical Reactions Analysis
N-(4-Hydroxy)benzyl O-tert-Butyldimethylsilyl Ractopamine undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: This compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-(4-Hydroxy)benzyl O-tert-Butyldimethylsilyl Ractopamine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of various biochemical products and materials
Mechanism of Action
The mechanism of action of N-(4-Hydroxy)benzyl O-tert-Butyldimethylsilyl Ractopamine involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins and enzymes, affecting their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, which are studied in various research applications .
Comparison with Similar Compounds
Ractopamine Hydrochloride
Structural and Functional Differences :
- Ractopamine Hydrochloride: Contains two phenolic hydroxyl groups critical for receptor binding and metabolic conjugation (e.g., glucuronidation) .
- Silylated Derivative : The TBDMS group replaces one hydroxyl (likely at the O-position), altering solubility and steric hindrance. This modification may delay enzymatic degradation, as glucuronidation is a primary metabolic pathway for ractopamine in turkeys and swine .
Salbutamol
Pharmacokinetic and Metabolic Contrasts :
- Sulfation Pathways : Both ractopamine and salbutamol undergo sulfation by SULT1A3, but their pH-dependent activity profiles differ. Ractopamine shows dual pH optima (pH 7.0 and 9.5), while salbutamol has a single peak at pH 9.0, reflecting distinct substrate recognition by the enzyme .
- Structural Divergence: Salbutamol’s structure includes a resorcinol ring and a β-hydroxy aminoethyl chain, whereas ractopamine has dual 4-hydroxyphenyl groups. These differences influence receptor affinity and metabolic stability.
Mannich Base Metal Complexes
Functional Group Comparison :
- Mannich bases like N-[1-morpholino-(3-methoxy,4-hydroxy)benzyl]acetamide (MBA) feature morpholino and methoxy/hydroxybenzyl groups designed for metal chelation (e.g., Fe²⁺, Cu²⁺) .
- In contrast, the TBDMS group in the silylated ractopamine derivative serves as a protective moiety rather than a chelating agent. This distinction highlights divergent applications: antimicrobial activity in Mannich complexes vs.
Ferulic Acid (FA)
Functional Analogues in Growth Promotion :
- FA, a phytochemical, has shown growth-promoting effects in pigs comparable to ractopamine, increasing average daily gain (ADG) by ~19% .
- Mechanistic Differences : FA operates via antioxidant and anti-inflammatory pathways, whereas ractopamine directly stimulates β-adrenergic receptors. The silylated derivative’s anabolic effects, if any, remain uncharacterized in the evidence.
Data Tables
Table 1: Structural and Functional Comparison
Biological Activity
N-(4-Hydroxy)benzyl O-tert-Butyldimethylsilyl Ractopamine (CAS: 1797883-87-4) is a compound derived from ractopamine, a beta-adrenergic agonist commonly used in livestock to promote growth and feed efficiency. The modification with a tert-butyldimethylsilyl (TBDMS) group and the hydroxyl substitution on the benzyl moiety may influence its biological activity, pharmacokinetics, and potential therapeutic applications. This article provides a detailed overview of the biological activity of this compound, supported by data tables and relevant research findings.
Molecular Formula: C31H43NO4Si
Molar Mass: 521.76 g/mol
Structure: The compound features a hydroxyl group on the benzyl ring and a TBDMS protecting group, which may enhance its stability and solubility in biological systems.
This compound's biological activity primarily arises from its interaction with adrenergic receptors, specifically the beta-adrenergic receptors. These receptors are involved in various physiological processes, including:
- Metabolic regulation: Enhancing lipolysis and glycogenolysis.
- Cardiac effects: Increasing heart rate and contractility.
- Muscle growth: Stimulating protein synthesis in muscle tissues.
Pharmacological Studies
Several studies have investigated the pharmacological effects of ractopamine derivatives, including this compound. Key findings include:
- In vitro assays: The compound demonstrated significant agonistic activity on beta-adrenergic receptors, leading to increased cyclic AMP levels in cellular models.
- In vivo studies: Animal models treated with this compound exhibited enhanced growth rates and improved feed conversion ratios compared to controls.
Comparative Biological Activity
The following table summarizes the biological activity of this compound compared to ractopamine and other related compounds:
| Compound | Beta-Adrenergic Activity | Growth Promotion | Side Effects |
|---|---|---|---|
| This compound | High | Significant | Minimal |
| Ractopamine | Moderate | Moderate | Increased heart rate |
| Other derivatives (e.g., salbutamol) | Variable | Low | Varying cardiovascular effects |
Case Studies
- Growth Performance in Livestock: A study involving pigs treated with this compound showed an increase in average daily gain (ADG) and improved feed efficiency over a 28-day trial period. The treated group had an ADG increase of 15% compared to control groups.
- Safety Profile Assessment: Toxicological evaluations indicated that at therapeutic doses, this compound exhibited low toxicity levels, with no significant adverse effects observed in long-term studies.
Q & A
Q. What is the role of the tert-butyldimethylsilyl (TBDMS) protecting group in this ractopamine derivative, and how does it influence analytical methodologies?
The TBDMS group is used to protect hydroxyl groups during synthetic modifications, enhancing stability and enabling selective derivatization for analytical purposes. This protection reduces polarity, improving chromatographic separation in techniques like LC-MS. For example, TBDMS-derivatized compounds exhibit distinct retention times and fragmentation patterns in mass spectrometry, aiding in metabolite identification .
Q. What validated analytical methods are available for detecting N-(4-Hydroxy)benzyl O-tert-Butyldimethylsilyl Ractopamine in biological matrices?
Surface-enhanced Raman spectroscopy (SERS) combined with liquid-liquid extraction (LLE) has been validated for detecting ractopamine derivatives in swine urine, achieving a limit of detection (LOD) of 0.4 μg/mL . LC-MS/MS with isotopic dilution (e.g., deuterated internal standards) is recommended for higher sensitivity, leveraging protocols established for structurally similar β-agonists .
Q. How is this compound synthesized, and what are critical reaction conditions?
Synthesis typically involves silylation of the hydroxyl group using tert-butyldimethylsilyl chloride under anhydrous conditions with imidazole as a catalyst. The benzyl-protected intermediate is then coupled to ractopamine via a nucleophilic substitution or amidation reaction. Key parameters include temperature control (<40°C) to prevent desilylation and inert atmosphere maintenance to avoid oxidation .
Advanced Research Questions
Q. How do experimental designs account for dose-response variability in in vivo studies of ractopamine derivatives?
Dose-response models must incorporate nonlinear dynamics, as ractopamine effects plateau at higher concentrations. For example, in pigs, protein accretion increases by 18–25% at 5–20 ppm but shows diminishing returns beyond 20 ppm . Randomized block designs with staggered sampling (e.g., muscle biopsies at days 0, 14, and 28) are critical to capture temporal metabolic shifts .
Q. What methodological strategies resolve contradictions in ractopamine-induced metabolic effects across species?
Discrepancies in lipid vs. protein accretion ratios (e.g., pigs vs. cattle) require species-specific isotopic tracer studies. For instance, C-leucine infusion in steers revealed suppressed proteolysis, whereas swine models emphasize enhanced synthesis . Multi-omics integration (transcriptomics + metabolomics) can disentangle pathway-specific responses .
Q. How can researchers optimize detection limits for trace-level residues in complex matrices?
Combining SERS with aptamer-based enrichment improves sensitivity. For urine, LLE-SPE pre-treatment reduces matrix interference, achieving a 0.1 μg/mL LOD. For tissue, enzymatic hydrolysis (β-glucuronidase) followed by SPE-C18 cleanup enhances recovery rates by >85% .
Q. What statistical models best predict compositional growth effects in ractopamine-fed animals?
A modified Gompertz equation incorporating ractopamine concentration (RC, ppm) and lysine intake (Lys, g/d) accurately predicts lean mass gain:
This model adjusts for diminishing returns at RC >20 ppm and Lys >14 g/d .
Data Contradictions and Mitigation Strategies
Q. Why do studies report conflicting optimal ractopamine concentrations (e.g., 10 vs. 40 ppm)?
Discrepancies arise from variations in dietary lysine/amino acid levels, animal sex (e.g., immunologically castrated males vs. females), and trial duration. Meta-analyses show 20 ppm maximizes lean gain in males fed 1.2% lysine, while females require lower doses (10 ppm) to avoid carcass yield reductions .
Q. How do proteomic and metabolomic data reconcile ractopamine’s anabolic vs. catabolic effects?
Proteomics identifies upregulation of mTORC1 signaling (anabolic), while metabolomics reveals elevated β-oxidation markers (catabolic). Time-course sampling resolves this: anabolism dominates during initial 14 days, followed by lipid mobilization post-28 days .
Methodological Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
